

Spectroscopic Profile of Thianthrene 5,10-Dioxide: A Technical Guide

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Compound of Interest

Compound Name: Thianthrene 5,10-dioxide

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **thianthrene 5,10-dioxide**, a heterocyclic compound of interest in various chemical research domains. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

Thianthrene 5,10-dioxide exists as two diastereomers: **cis-thianthrene 5,10-dioxide** and **trans-thianthrene 5,10-dioxide**. While comprehensive spectroscopic data for both isomers is not readily available in a single source, this guide compiles the most relevant reported data for the parent thianthrene, its mono-oxidized form (thianthrene 5-oxide), and available data for the dioxide isomers. This comparative approach is essential for the accurate identification and characterization of **thianthrene 5,10-dioxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts in ^1H and ^{13}C NMR spectra are highly sensitive to the electronic environment of the nuclei.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
Thianthrene	CDCl ₃	7.23 (m), 7.48 (m)[1]
Thianthrene 5-oxide	CDCl ₃	7.41-7.46 (m, 2H), 7.54-7.58 (m, 2H), 7.61-7.65 (m, 2H), 7.90-7.94 (m, 2H)[2]
cis-Thianthrene 5,10-dioxide	-	Data not explicitly found in searches.
trans-Thianthrene 5,10-dioxide	-	Data not explicitly found in searches.

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
Thianthrene	CDCl ₃	127.7, 128.8, 135.5[3]
Thianthrene 5-oxide	CDCl ₃	124.2, 128.1, 128.2, 128.7, 129.6, 140.8[2]
cis-Thianthrene 5,10-dioxide	-	Data not explicitly found in searches.
trans-Thianthrene 5,10-dioxide	-	Data not explicitly found in searches.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The S=O stretching frequency is a key diagnostic peak for thianthrene oxides.

Table 3: Infrared (IR) Spectroscopic Data

Compound	Sample Phase	Key Absorption Bands (cm ⁻¹)
Thianthrene	KBr	1444[2]
Thianthrene 5-oxide	KBr	1030, 1075, 1120, 1430 (S=O stretch typically around 1050-1100)[2]
cis-Thianthrene 5,10-dioxide	-	Data not explicitly found in searches.
trans-Thianthrene 5,10-dioxide	-	Data not explicitly found in searches.
2,8-Dibromothianthrene-5,5,10,10-tetraoxide	-	1167.44, 1331.78 (SO ₂ group)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.

Table 4: Mass Spectrometry (MS) Data

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragments (m/z)
Thianthrene	EI	216[3]	184, 171, 139
Thianthrene 5-oxide	EI	232[4][5]	216, 184, 139
cis-Thianthrene 5,10-dioxide	-	Expected: 248	Data not explicitly found in searches.
trans-Thianthrene 5,10-dioxide	-	Expected: 248	Data not explicitly found in searches.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic experiments. Below are generalized protocols for acquiring NMR, IR, and MS data for thianthrene derivatives.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the thianthrene derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:**
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Set the appropriate spectral width and acquisition time for ^1H and ^{13}C NMR experiments.
- **Data Acquisition:**
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is commonly used to obtain singlets for each carbon. A larger number of scans (e.g., 128 or more) may be necessary due to the lower natural abundance of ^{13}C .
- **Data Processing:**
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol

- **Sample Preparation (KBr Pellet Method):**

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample compartment or a pure KBr pellet.
- Data Acquisition:
 - Place the sample pellet in the spectrometer's sample holder.
 - Acquire the IR spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant absorption bands.

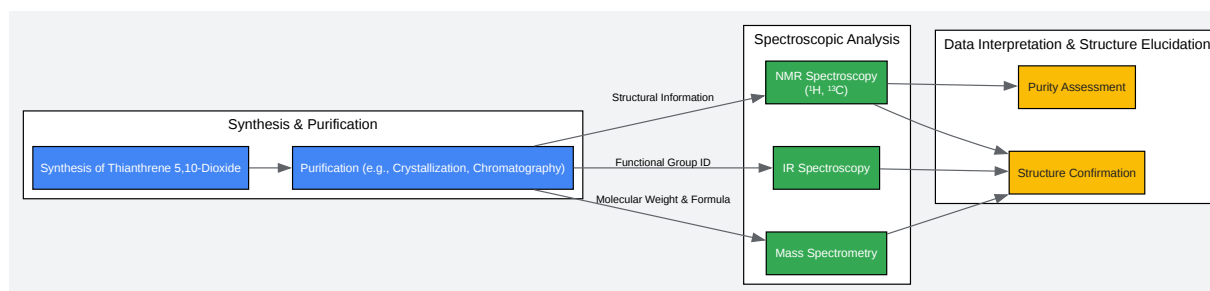
Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- Data Analysis:
 - Identify the molecular ion peak (M^+) to determine the molecular weight.
 - Analyze the fragmentation pattern to gain insights into the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **thianthrene 5,10-dioxide**.



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